Chemical Identity Confirmation: Structural Uniqueness Versus Closest Azetidinyl Pyrimidine Analogs in Patent and Vendor Space
CAS 2210051-21-9 is structurally distinguished from the closest commercially cataloged analog, 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one (CAS 2195938-81-7), by the presence of gem-dimethyl substitution at the C3 position of the butanoyl chain . The target compound carries a 3,3-dimethylbutanoyl group (C6H11O; contributes ~99 Da to MW), whereas the comparator bears an unsubstituted butanoyl group (C4H7O; contributes ~71 Da). This results in a molecular weight difference of +28 Da (248.33 vs. 220.27 g/mol) and a calculated ClogP increase of approximately +1.2 log units, indicating substantially higher lipophilicity for the target compound . This structural difference is not merely incremental: the gem-dimethyl group introduces a quaternary carbon center that restricts conformational flexibility of the acyl chain and alters the spatial orientation of the carbonyl oxygen, which may directly influence hydrogen-bonding interactions within kinase ATP-binding pockets [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW: 248.33 g/mol; calculated ClogP: ~2.1 (estimated from fragment-based method) |
| Comparator Or Baseline | 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one (CAS 2195938-81-7): MW: 220.27 g/mol; calculated ClogP: ~0.9 |
| Quantified Difference | ΔMW = +28 Da; ΔClogP ≈ +1.2 log units (estimated ~16-fold increase in octanol-water partition coefficient) |
| Conditions | Calculated physicochemical properties based on canonical SMILES comparison; no experimental logP/logD data available for either compound in the public domain. |
Why This Matters
The ~16-fold increase in predicted lipophilicity directly impacts solubility, permeability, and non-specific protein binding profiles, making CAS 2210051-21-9 a functionally non-interchangeable entity versus the des-dimethyl analog for any assay requiring consistent physicochemical behavior.
- [1] U.S. Patent Application Publication No. US 2024/0002392 A1. Azetidinyl Pyrimidines and Uses Thereof. Published January 4, 2024. Discloses that N-acyl substituent variation on the azetidine ring modulates kinase inhibitory activity, supporting the functional relevance of the 3,3-dimethylbutanoyl structural feature. View Source
